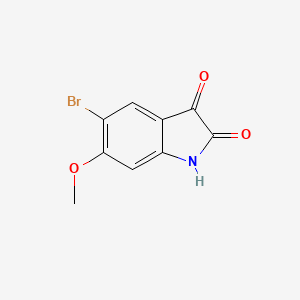

5-bromo-6-methoxy-1H-indole-2,3-dione

概述

描述

5-Bromo-6-methoxy-1H-indole-2,3-dione is a synthetic indole derivative Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The nature of these interactions and the resulting changes would depend on the specific target and the biological activity being exhibited.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected, each leading to different downstream effects .

Result of Action

It’s known that indole derivatives have shown activity against several types of cancer cells. They have potential as a new cancer therapy and in the development of new antibiotics and anti-inflammatory agents.

生化分析

Biochemical Properties

5-Bromo-6-methoxy-1H-indole-2,3-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. For instance, it has been observed to interact with enzymes like cytochrome P450, which plays a significant role in drug metabolism . Additionally, this compound can bind to specific proteins, altering their function and leading to changes in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and proliferation . Additionally, it can modulate the expression of transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The stability and degradation of this compound can vary depending on the experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications and targeting signals can direct this compound to these compartments, influencing its biological activity .

准备方法

Synthetic Routes and Reaction Conditions

5-Bromo-6-methoxy-1H-indole-2,3-dione can be synthesized through various methods. One common method involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol at room temperature, yielding a high product output. Another approach includes organic synthesis reactions such as substitution or oxidation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

5-Bromo-6-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace the bromine or methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex indole derivatives, while substitution could produce a variety of functionalized indoles.

科学研究应用

5-Bromo-6-methoxy-1H-indole-2,3-dione has several applications in scientific research:

Chemistry: It serves as a synthetic intermediate in the preparation of other indole derivatives.

Medicine: It is being studied for its potential antitumor properties, particularly against breast cancer, leukemia, and lung cancer.

Industry: It can be used in the synthesis of various organic compounds and materials.

相似化合物的比较

Similar Compounds

5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: Another indole derivative with similar biological activities.

6-Bromo-1H-indole-2,3-dione: Known for its anticancer properties.

Indole-3-acetic acid: A plant hormone with diverse biological applications.

Uniqueness

5-Bromo-6-methoxy-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methoxy groups enhances its reactivity and potential for various applications in medicinal chemistry and organic synthesis.

生物活性

Overview

5-Bromo-6-methoxy-1H-indole-2,3-dione is a synthetic derivative of indole, a compound known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in cancer therapy and antimicrobial activity. Its structural uniqueness, characterized by the presence of bromine and methoxy groups, enhances its reactivity and biological interactions.

Target Interactions

this compound interacts with multiple biological targets, including enzymes and receptors. It has been shown to bind with high affinity to several proteins involved in cellular signaling pathways, leading to modulation of various biochemical processes.

Biochemical Pathways

The compound influences several metabolic pathways by inhibiting specific enzymes such as cytochrome P450, which is crucial for drug metabolism. Additionally, it has been reported to inhibit kinase activity, affecting cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:

| Cancer Cell Line | Inhibition (%) at 100 µM | IC50 (µM) |

|---|---|---|

| MCF-7 (breast) | 61% | 39.7 |

| HCT-15 (colon) | 75% | 46.6 |

| A549 (lung) | 58% | N/A |

These results suggest that the compound may serve as a promising candidate for developing new cancer therapies targeting specific malignancies .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Studies have reported its activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These findings highlight the compound's broad-spectrum antimicrobial properties, making it a candidate for further development in treating infectious diseases .

Case Studies

Study on Anticancer Effects

A study conducted by Zhuang et al. focused on the synthesis of derivatives of marine indole alkaloids and their anti-proliferative effects on HCT-116 cell lines. The study found that modifications to the indole structure significantly enhanced anticancer activity, indicating that similar approaches could be applied to optimize the efficacy of this compound .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of various indole derivatives, compounds similar to this compound showed promising results against resistant strains of bacteria and fungi. The study emphasized the importance of structural modifications in enhancing biological activity and suggested pathways for future research .

属性

IUPAC Name |

5-bromo-6-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNDSMPCFVOHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。